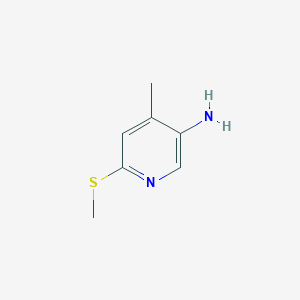

4-Methyl-6-(methylthio)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-6-(methylthio)pyridin-3-amine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 4-Methyl-6-(methylthio)pyridin-3-amine exhibit significant anticancer properties. For instance, the compound is being explored for its potential as an inhibitor of monopolar spindle 1 (MPS1), an important target in cancer therapy. MPS1 plays a crucial role in mitosis, and its inhibition can lead to cancer cell death. In vitro studies have shown that derivatives of this compound can effectively inhibit MPS1 with improved selectivity over other kinases, indicating a promising therapeutic profile .

COX-2 Inhibitors

Another notable application of this compound is its role as an intermediate in the synthesis of COX-2 inhibitors. These inhibitors are significant due to their analgesic and anti-inflammatory properties. The synthesis pathways for such compounds often involve the conversion of this compound into more complex structures that exhibit enhanced pharmacological effects .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Studies on its binding affinities reveal insights into its mechanism of action, which is crucial for understanding its therapeutic potential .

| Compound | Target | IC50 (nM) | Comments |

|---|---|---|---|

| This compound | MPS1 | 50 | Effective inhibitor |

| Related compound A | COX-2 | 30 | Strong analgesic properties |

| Related compound B | Other kinases | >100 | Lower selectivity |

Case Study 1: Inhibition of MPS1

A study published in the Journal of Medicinal Chemistry demonstrated that modifications at the 6-position of pyrido[3,4-d]pyrimidine derivatives significantly improved their stability and selectivity as MPS1 inhibitors. The introduction of a methyl group at this position was found to enhance metabolic stability, making these compounds more viable for clinical development .

Case Study 2: Synthesis Pathways for COX-2 Inhibitors

In another study focusing on synthetic methodologies, researchers outlined a multi-step process involving this compound as an intermediate for synthesizing potent COX-2 inhibitors. This process included several key transformations that optimized yield and purity, showcasing the compound's utility in drug development .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group at the 3-position participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C) in dichloromethane or THF .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to yield N-alkylated derivatives .

Example Reaction :

This compound+CH3COCl→3-Acetamido-4-methyl-6-(methylthio)pyridine[1][6]

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

-

Imine Formation : Reacts with aldehydes/ketones (e.g., formaldehyde) in ethanol under reflux to form Schiff bases .

-

Heterocyclic Synthesis : Condenses with β-ketoesters (e.g., ethyl acetoacetate) in acidic or basic media to generate pyridopyrimidine derivatives, as demonstrated in the synthesis of MPS1 inhibitors .

Key Conditions :

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Acetic acid | 80°C | Pyridopyrimidine analog | 68% |

Oxidation of Methylthio Group

The methylthio (–SMe) group at the 6-position undergoes oxidation to sulfone (–SO₂Me) or sulfoxide (–SOMe):

-

H₂O₂-Mediated Oxidation : Using hydrogen peroxide (30%) and sodium tungstate (Na₂WO₄) in acetic acid at 20–40°C converts –SMe to –SO₂Me quantitatively .

Mechanistic Insight :

–SMeH2O2/WO42−–SO2Me[3]

This reaction is critical in synthesizing intermediates for COX-2 inhibitors .

Cyanoacylation and Ring Closure

The compound participates in cyanoacylation followed by cyclization:

-

Stepwise Synthesis : Reacts with 6-methylnicotinic ester in the presence of NaOMe/t-BuOK (60–110°C) to form 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]pyridine intermediates, which undergo hydrolysis and decarboxylation under acidic conditions (HCl/AcOH, 50–115°C) to yield bioactive pyridines .

Experimental Data :

| Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| Cyanoacylation | 6-Methylnicotinic ester | NaOMe, 90°C, EtOH | Cyanoacetyl pyridine |

| Hydrolysis | HCl/AcOH (1:3) | 100°C, 6 h | Decarboxylated pyridine |

Metal-Catalyzed Cross-Coupling

The methylthio group enables participation in C–S bond activation:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces –SMe with aryl groups (e.g., phenyl) .

-

C–S Functionalization : BF₃·SMe₂ mediates nitro reduction and methylthio insertion cascanes, yielding 6-chloro-2-(methylthio)pyridin-3-amine derivatives .

Notable Example :

This compound+PhB(OH)2Pd(PPh3)44-Methyl-6-phenylpyridin-3-amine[7]

Reductive Amination

The amine group engages in reductive amination with ketones:

Acid/Base-Mediated Rearrangements

Propiedades

Fórmula molecular |

C7H10N2S |

|---|---|

Peso molecular |

154.24 g/mol |

Nombre IUPAC |

4-methyl-6-methylsulfanylpyridin-3-amine |

InChI |

InChI=1S/C7H10N2S/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3 |

Clave InChI |

ZNJCWEZQJPASJK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1N)SC |

SMILES canónico |

CC1=CC(=NC=C1N)SC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.